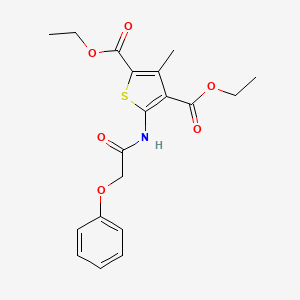![molecular formula C23H23ClN2O4S B11621675 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11621675.png)
2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[N-(4-chlorophényl)4-méthoxybenzènesulfonamido]-N-[(4-méthylphényl)méthyl]acétamide est un composé organique complexe appartenant à la classe des sulfonamides. Ce composé se caractérise par sa structure unique, qui comprend un groupe chlorophényle, un groupe méthoxybenzènesulfonamido et un groupe méthylphénylméthyle attaché à un squelette d'acétamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-[N-(4-chlorophényl)4-méthoxybenzènesulfonamido]-N-[(4-méthylphényl)méthyl]acétamide implique généralement plusieurs étapes, commençant par la préparation de composés intermédiaires. Une voie de synthèse courante comprend les étapes suivantes :
Préparation de la 4-chlorophénylamine : Cela peut être réalisé par la réduction du 4-chloronitrobenzène en utilisant un agent réducteur tel que la poudre de fer en présence d'acide chlorhydrique.
Formation de chlorure de 4-méthoxybenzènesulfonyle : Cela implique la réaction de l'acide 4-méthoxybenzènesulfonique avec le chlorure de thionyle.
Réaction de couplage : La 4-chlorophénylamine est ensuite mise à réagir avec le chlorure de 4-méthoxybenzènesulfonyle pour former la 4-chlorophényl-4-méthoxybenzènesulfonamide.
Acétylation : La dernière étape implique l'acétylation du sulfonamide avec le N-[(4-méthylphényl)méthyl]acétamide dans des conditions appropriées, telles que la présence d'anhydride acétique et d'une base comme la pyridine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[N-(4-chlorophényl)4-méthoxybenzènesulfonamido]-N-[(4-méthylphényl)méthyl]acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe sulfonamide peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base.
Produits principaux
Oxydation : Formation de dérivés de sulfone.
Réduction : Formation de dérivés d'amine.
Substitution : Formation de sulfonamides substitués.
Applications de recherche scientifique
Le 2-[N-(4-chlorophényl)4-méthoxybenzènesulfonamido]-N-[(4-méthylphényl)méthyl]acétamide a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme élément de construction pour des molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anti-inflammatoires.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 2-[N-(4-chlorophényl)4-méthoxybenzènesulfonamido]-N-[(4-méthylphényl)méthyl]acétamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, inhibant leur activité et conduisant à divers effets biologiques. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique, la perturbation des interactions protéine-protéine et la modulation des voies de transduction du signal.
Applications De Recherche Scientifique
2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-[N-(4-chlorophényl)4-méthoxybenzènesulfonamido]-N-[(4-méthylphényl)méthyl]acétamide
- 2-[N-(4-chlorophényl)4-méthoxybenzènesulfonamido]-N-[(4-éthylphényl)méthyl]acétamide
- 2-[N-(4-chlorophényl)4-méthoxybenzènesulfonamido]-N-[(4-propylphényl)méthyl]acétamide
Unicité
L'unicité du 2-[N-(4-chlorophényl)4-méthoxybenzènesulfonamido]-N-[(4-méthylphényl)méthyl]acétamide réside dans ses caractéristiques structurelles spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C23H23ClN2O4S |
|---|---|
Poids moléculaire |
459.0 g/mol |
Nom IUPAC |
2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H23ClN2O4S/c1-17-3-5-18(6-4-17)15-25-23(27)16-26(20-9-7-19(24)8-10-20)31(28,29)22-13-11-21(30-2)12-14-22/h3-14H,15-16H2,1-2H3,(H,25,27) |
Clé InChI |
ACHYZFOFDBPVOK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CNC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[2-(Azepan-1-yl)ethyl]amino}-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11621603.png)
![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621612.png)
![ethyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B11621615.png)
![N-benzyl-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11621623.png)
![(5E)-1-(4-methylphenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621625.png)
![4-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B11621627.png)
![1-(3-Methoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B11621633.png)
![3-[4-(2-Methylpropanoyl)piperazin-1-yl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11621635.png)
![5-benzoyl-6-[5-(2-chlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11621639.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide](/img/structure/B11621640.png)
![2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11621647.png)
![Ethyl 2-tert-butyl-5-{[2-(trifluoromethyl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11621663.png)

